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Introduction Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-

associated enzyme predominantly expressed in the liver.[1][2] It belongs to a family of

NAD(P)+-dependent oxidoreductases involved in various metabolic processes, including

steroid hormones and lipids.[3][4] Recent genetic studies have strongly linked loss-of-function

variants in the HSD17B13 gene to a reduced risk of developing chronic liver diseases,

including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and

alcohol-related liver disease.[5][6] Specifically, these protective variants often result in a

truncated, enzymatically inactive protein.[7] Consequently, inhibiting HSD17B13 activity has

emerged as a promising therapeutic strategy for treating chronic liver conditions.[8] Accurate

measurement of HSD17B13 enzymatic activity in liver lysates is therefore critical for basic

research, understanding disease pathogenesis, and the development of novel inhibitors.

This application note provides a detailed protocol for quantifying HSD17B13 activity in liver

lysates using a robust and sensitive bioluminescent assay that measures the production of

NADH, a direct product of the enzyme's oxidoreductase activity.[4]

Principle of the Assay HSD17B13 catalyzes the conversion of various substrates, such as β-

estradiol or retinol, to their oxidized forms while concurrently reducing the cofactor nicotinamide

adenine dinucleotide (NAD+) to NADH.[4][5] The enzymatic activity can be determined by

measuring the rate of NADH production. This protocol utilizes the NADH-Glo™ Detection

system, a bioluminescent assay that generates a light signal proportional to the amount of
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NADH present.[4] In this two-step reaction, a reductase enzyme uses NADH to convert a

proluciferin substrate into luciferin, which is then used by luciferase to produce a stable, glow-

type luminescent signal.[4]

HSD17B13 Signaling and Metabolic Context
HSD17B13 expression is regulated by key transcription factors involved in lipid metabolism,

and its activity influences inflammatory pathways. The diagram below illustrates its position in

relevant cellular pathways.
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Caption: HSD17B13 upstream regulation and downstream effects on liver pathophysiology.

Experimental Workflow Overview
The overall process involves liver tissue homogenization, lysate clarification, protein

quantification, enzymatic reaction, and luminescent signal detection.
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Caption: Step-by-step workflow for measuring HSD17B13 activity in liver lysates.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12380247?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Protocols
Protocol 1: Preparation of Liver Lysates
This protocol is adapted from standard tissue lysate preparation methods.[9][10]

Materials:

Fresh or frozen liver tissue

Ice-cold 1X Phosphate-Buffered Saline (PBS)

Ice-cold RIPA Lysis Buffer (or similar non-denaturing lysis buffer) supplemented with

Protease Inhibitor Cocktail immediately before use.

RIPA Buffer Recipe (Modified): 150 mM NaCl, 50 mM Tris-HCl (pH 7.4), 1% Triton X-100,

1 mM EDTA, with freshly added protease inhibitors.[9]

Dounce homogenizer or mechanical homogenizer (e.g., TissueLyser)

Refrigerated centrifuge

Microcentrifuge tubes

Procedure:

Place 50-100 mg of fresh or frozen liver tissue in a pre-chilled tube.

Briefly wash the tissue with ice-cold 1X PBS to remove any blood.[10]

Add 500 µL of ice-cold lysis buffer per 50 mg of tissue.[10]

Homogenize the tissue on ice until no visible chunks remain. For mechanical homogenizers,

use short bursts to prevent sample heating.

Incubate the homogenate on ice for 30 minutes, vortexing occasionally.[10]

Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet tissue debris.[10][11]
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Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the

liver lysate.

Determine the protein concentration of the lysate using a standard method such as the BCA

protein assay.

Use the lysate immediately or aliquot and store at -80°C for long-term use. Avoid repeated

freeze-thaw cycles.

Protocol 2: HSD17B13 Activity Assay (Bioluminescent
Method)
This protocol is based on established methods using NADH detection.[4][12]

Materials:

Liver lysate (from Protocol 1)

White, opaque 96-well or 384-well assay plates

NADH-Glo™ Detection Kit (e.g., Promega, G9061)

Assay Buffer: 25-40 mM Tris-HCl (pH 7.4-7.6), 0.01-0.02% Triton X-100 or Tween-20.[4][8]

NAD+ stock solution

Substrate stock solution (e.g., β-estradiol or Leukotriene B4)

NADH for standard curve

Multimode plate reader with luminescence detection capabilities

Procedure:

Prepare Reagents:

Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's instructions.
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Prepare an NADH standard curve (e.g., 0-10 µM) in Assay Buffer. This will be used to

convert relative light units (RLU) to the concentration of NADH produced.

Prepare the final Reaction Mix containing Assay Buffer, NAD+, and substrate at 2X the

final desired concentration. (See Table 1 for example concentrations).

Set up the Reaction:

Add 25 µL of the 2X Reaction Mix to each well of a white 96-well plate.

Add 25 µL of Assay Buffer (for blank controls) or NADH standards to appropriate wells.

Dilute the liver lysate in Assay Buffer to the desired concentration (e.g., 10-50 µg of total

protein per well).

To initiate the reaction, add 25 µL of the diluted liver lysate to the sample wells. The final

volume should be 50 µL.

Incubation:

Incubate the plate at room temperature for 60-120 minutes. Protect the plate from light.[4]

The optimal incubation time may need to be determined empirically.

Signal Detection:

Add 50 µL of prepared NADH-Glo™ Detection Reagent to each well.

Incubate for an additional 60 minutes at room temperature, protected from light, to allow

the luminescent signal to develop and stabilize.[4]

Measure the luminescence using a plate reader.

Data Presentation and Analysis
Table 1: Example Reaction Setup Summarizes typical final concentrations for assay

components.
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Component
Stock
Concentration

Volume per
Well (96-well)

Final
Concentration

Reference

2X Reaction Mix 25 µL

Assay Buffer - Varies 1X [4][8]

NAD+ 50 mM 0.5 µL 500 µM [12]

β-estradiol 1.2 mM 0.5 µL 12 µM [4]

Sample 25 µL

Liver Lysate 0.8 mg/mL 25 µL
20 µg total

protein
-

Total Volume 50 µL

Table 2: Representative Data and Calculations This table shows example data from an

HSD17B13 activity assay.

Sample
ID

Total
Protein
(µg)

Average
RLU

Backgrou
nd RLU

Corrected
RLU
(Sample -
Bkg)

NADH
Produced
(pmol)*

Specific
Activity
(pmol/min
/mg)

Blank (No

Lysate)
0 1,520 1,520 0 0 0

Liver

Lysate 1
20 45,850 1,520 44,330 221.65 184.7

Liver

Lysate 2
20 89,100 1,520 87,580 437.90 364.9

+ Inhibitor 20 12,300 1,520 10,780 53.90 44.9

*Calculated from the NADH standard curve (e.g., 200 RLU/pmol NADH). Specific activity

assumes a 60-minute reaction time.

Data Analysis:
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Subtract the average RLU of the blank wells from all sample and standard wells.

Plot the corrected RLU values for the NADH standards against their known concentrations to

generate a standard curve.

Use the linear regression equation from the standard curve to calculate the amount of NADH

(in pmol) produced in each sample well.

Calculate the specific activity of HSD17B13 using the following formula:

Specific Activity (pmol/min/mg) = [NADH produced (pmol)] / [Incubation time (min) x Protein

amount (mg)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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